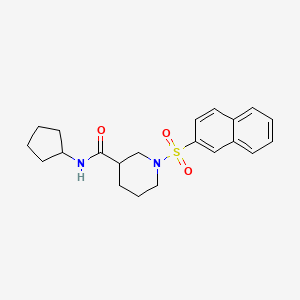![molecular formula C14H24Cl2N2O3 B5299190 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B5299190.png)
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 by Pfizer Inc. and has since been used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes.
作用机制
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. By binding to the receptor and blocking its activation by dopamine, 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride can modulate the downstream signaling pathways and affect the physiological and pathological processes that are regulated by the dopamine D4 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride depend on the specific experimental conditions and the target tissue or organ. In general, 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride has been shown to modulate the release of dopamine and other neurotransmitters, as well as the activity of various intracellular signaling pathways. It has also been shown to affect the behavior and cognitive function of animals and humans in various experimental paradigms.
实验室实验的优点和局限性
One advantage of using 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride in lab experiments is its high selectivity and specificity for the dopamine D4 receptor, which allows researchers to investigate the role of this receptor in a targeted and controlled manner. However, one limitation of using 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride is its potential off-target effects and non-specific binding to other receptors or proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride and the dopamine D4 receptor. One direction is to investigate the role of the dopamine D4 receptor in other physiological and pathological processes, such as mood disorders, anxiety, and cognitive impairment. Another direction is to develop more selective and potent antagonists of the dopamine D4 receptor, which can be used to further elucidate its function and potential therapeutic applications. Finally, the development of new imaging and diagnostic techniques can help to better understand the distribution and function of the dopamine D4 receptor in the human brain and other tissues.
合成方法
The synthesis of 2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride involves several steps, including the reaction of 2-methoxy-6-nitrophenol with 2-(4-morpholinyl)ethylamine, followed by reduction with sodium borohydride and subsequent N-alkylation with 2-chloromethyl-4-methoxyphenol. The resulting product is then purified using column chromatography and converted to the dihydrochloride salt form.
科学研究应用
2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenol dihydrochloride has been widely used in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), addiction, and Parkinson's disease.
属性
IUPAC Name |
2-methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16;;/h2-4,15,17H,5-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLUZOGGQCCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(2-morpholin-4-ylethylamino)methyl]phenol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)

![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5299142.png)

![ethyl 4-[(4-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5299156.png)
![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)
![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5299173.png)
![3-allyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299182.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5299193.png)
![4-methoxy-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5299200.png)